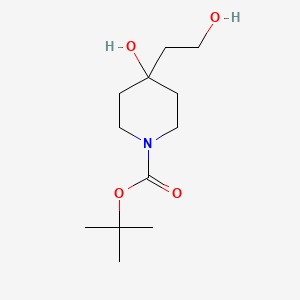
Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
ProTAC Development for Targeted Protein Degradation
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (ProTACs). ProTACs are bifunctional molecules designed to selectively degrade specific proteins within cells. Incorporating this compound as a linker allows for precise control over protein degradation, impacting ternary complex formation and optimizing drug-like properties .
Antibacterial Activity
Although not its primary application, Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate has been screened in vitro for antibacterial activity. It was tested against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). Further research in this area could explore its potential as an antibacterial agent .
Intermediate in Vandetanib Synthesis
This compound plays a crucial role as an intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. The synthesis involves several steps, including acylation, sulfonation, and substitution. Understanding its role in Vandetanib production contributes to drug development .
Linker in Bioconjugation and Drug Delivery
Due to its semi-flexible nature, Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate can be employed as a linker in bioconjugation strategies. Researchers use it to connect different molecules, such as proteins, peptides, or drugs, enhancing their stability and targeting specificity. This application is relevant in drug delivery systems and diagnostics .
Chemical Biology and Target Identification
Researchers utilize this compound to explore protein–protein interactions and identify potential drug targets. By incorporating it into bifunctional molecules, they can selectively degrade specific proteins, revealing their functional roles and aiding in drug discovery .
Structural Studies and Conformational Analysis
The unique piperidine structure of this compound makes it valuable for structural studies. Researchers can investigate its conformational preferences, interactions with other molecules, and binding sites. Such insights contribute to our understanding of molecular behavior and guide drug design .
Mécanisme D'action
Target of Action
Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate is a semi-flexible linker used in PROTAC (Proteolysis Targeting Chimera) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound acts as a linker in PROTACs, connecting the E3 ligase ligand and the target protein ligand . The flexibility of the linker can impact the 3D orientation of the degrader and thus ternary complex formation . This interaction leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. The compound, as part of a PROTAC, facilitates the tagging of specific proteins with ubiquitin. This tagging signals the proteasome to degrade the tagged protein .
Result of Action
The result of the compound’s action is the targeted degradation of specific proteins . This can have various effects at the molecular and cellular level, depending on the function of the degraded protein .
Action Environment
The action of Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate, like all compounds, can be influenced by various environmental factors These may include temperature, pH, and the presence of other compounds or proteins.
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-4-12(16,5-8-13)6-9-14/h14,16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUFJDVFJIEMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153157 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(2-hydroxyethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate | |
CAS RN |
401811-98-1 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(2-hydroxyethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401811-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(2-hydroxyethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

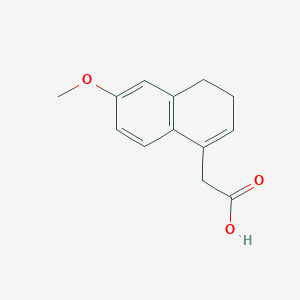

![6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B3135497.png)
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide](/img/structure/B3135507.png)
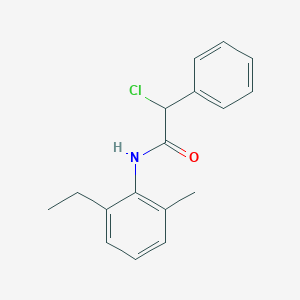
![N'-[(1E)-(4-methoxyphenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B3135537.png)
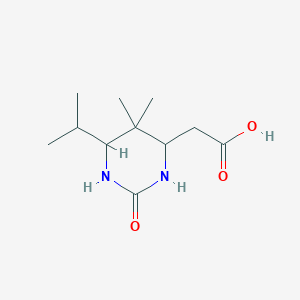
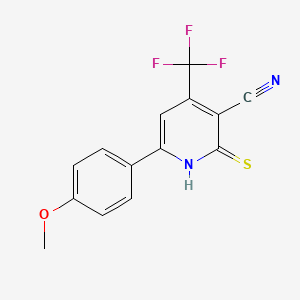

![1-[3-(2,4-Dimethylphenoxy)propyl]piperazine](/img/structure/B3135556.png)
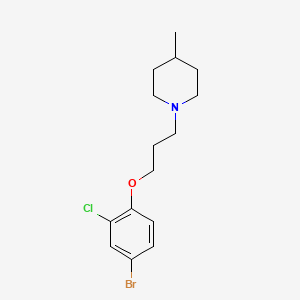
![1-[4-(2-Chlorophenoxy)butyl]piperazine](/img/structure/B3135567.png)

